Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Formula Analysis
Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride is systematically named This compound , with the CAS Registry Number 1011264-01-9 . Its molecular formula is C₁₂H₁₈ClNO₂ , comprising:
- Ethyl group : A two-carbon ester moiety.
- 3-amino group : A primary amine located at the third carbon.
- 2-methyl-2-phenylpropanoate backbone : A branched chain with a methyl and phenyl group attached to the same carbon atom.
- Hydrochloride counterion : A chloride ion balancing the protonated amine.
The structure is characterized by a central carbon atom bonded to a phenyl group, methyl group, ethyl ester, and amino group. This tetrahedral geometry imparts chirality, though the enantiomeric form is not specified in available data.
| Property | Value | Source |
|---|---|---|
| CAS Number | 1011264-01-9 | |
| Molecular Formula | C₁₂H₁₈ClNO₂ | |
| Molecular Weight | 243.73 g/mol | |
| SMILES | CCOC(=O)C(C)(CN)C1=CC=CC=C1.Cl | |
| InChIKey | YUEARLCZNKTWNF-UHFFFAOYSA-N |
Crystallographic Data and Three-Dimensional Conformational Studies
Crystallographic studies for this compound are limited, but related compounds provide insights into structural tendencies. For example, X-ray diffraction (XRD) patterns of similar esters reveal crystalline forms stabilized by hydrogen bonding and π-π interactions between aromatic rings. The hydrochloride salt likely adopts a zwitterionic conformation, with the protonated amine forming ionic interactions with the chloride counterion.
Key structural features include:
- Tetrahedral geometry at the chiral center.
- Electron-rich aromatic ring enabling π-stacking interactions.
- Hydrogen bonding between the amine and ester oxygen.
While specific XRD data for this compound are unavailable, analogous systems suggest a monoclinic or orthorhombic crystal system with unit cell parameters influenced by intermolecular hydrogen bonding.
Spectroscopic Profiling: NMR, IR, and Mass Spectrometry Signatures
Nuclear Magnetic Resonance (NMR)
Proton NMR data for this compound would exhibit distinct signals:
- Ethyl ester : Triplet (δ 1.2–1.4 ppm) and quartet (δ 4.1–4.3 ppm).
- Aromatic protons : Multiplet (δ 7.0–7.5 ppm).
- Methyl group : Singlet (δ 1.5–1.7 ppm).
- Amino proton : Broad singlet (δ 3.0–3.5 ppm, exchange broadened).
Infrared (IR) Spectroscopy
Characteristic IR absorption bands include:
- N–H stretch : 3300–3500 cm⁻¹ (broad, from the amine).
- C=O ester stretch : 1720–1750 cm⁻¹.
- C–O–C ester stretch : 1250–1300 cm⁻¹.
- Aromatic C–H stretches : 1450–1600 cm⁻¹.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) would reveal:
- Molecular ion peak : m/z 243 [M+H]⁺ for the hydrochloride.
- Fragment ions : Loss of ethyl group (m/z 179), loss of phenyl group (m/z 135), and cleavage of the ester bond (m/z 157).
| Spectroscopic Technique | Key Observations | Relevant Peaks |
|---|---|---|
| ¹H NMR | Ethyl ester, aromatic protons, methyl singlet | δ 1.2–4.3 ppm, 7.0–7.5 ppm |
| IR | N–H stretch, C=O ester, aromatic C–H | 3300–3500 cm⁻¹, 1720–1750 cm⁻¹ |
| ESI-MS | Molecular ion, ester cleavage, phenyl loss | m/z 243, 179, 135, 157 |
Computational Chemistry Insights: DFT Calculations and Molecular Orbital Analysis
Density Functional Theory (DFT) studies on related amino acid esters highlight:
- Highest Occupied Molecular Orbital (HOMO) : Localized on the amine and ester oxygen.
- Lowest Unoccupied Molecular Orbital (LUMO) : Dominated by the phenyl ring’s π* orbitals.
- Electron density distribution : Enhanced at the amine and ester carbonyl due to hydrogen bonding.
Bond dissociation energies and conformational preferences are critical for understanding reactivity. For example, the C–N bond in the amine group exhibits moderate stability due to resonance with the ester carbonyl, while the ethyl ester is susceptible to hydrolysis under acidic or basic conditions.
| Parameter | Value/Description | Relevance |
|---|---|---|
| HOMO Energy | -5.0 to -6.0 eV (estimated) | Reactivity toward electrophiles |
| LUMO Energy | +1.0 to +2.0 eV (estimated) | Electron-accepting capacity |
| C–O Bond Length | ~1.20–1.25 Å | Ester stability |
| N–H Bond Length | ~1.01–1.03 Å | Hydrogen bonding potential |
Properties
IUPAC Name |
ethyl 3-amino-2-methyl-2-phenylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-3-15-11(14)12(2,9-13)10-7-5-4-6-8-10;/h4-8H,3,9,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEARLCZNKTWNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CN)C1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Route
The primary synthetic pathway to Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride typically involves:
- Esterification of 3-amino-2-methyl-2-phenylpropanoic acid with ethanol under acidic catalysis.
- Formation of the hydrochloride salt by treatment with hydrochloric acid.
This process is often conducted under reflux conditions to ensure complete esterification, followed by crystallization to isolate the hydrochloride salt with high purity.
Detailed Stepwise Synthesis
Alternative Synthetic Approaches
Reduction of imine intermediates: Some research reports describe preparation of related amino esters by reductive amination or reduction of Schiff base intermediates using reducing agents such as lithium aluminum hydride or tetrabutylammonium borohydride under controlled temperature (0-50°C) conditions.
Use of protected intermediates: Protection of hydroxyl or amino groups during synthesis to improve selectivity and yield has been documented, followed by deprotection and salt formation.
Continuous flow industrial synthesis: Modern industrial methods may employ continuous flow reactors with automated control of temperature, pressure, and pH to optimize yield and reproducibility.
Yield optimization: Esterification yields are maximized by maintaining reflux and using excess ethanol; removal of water by Dean-Stark apparatus can drive the reaction forward.
Purity control: Crystallization from suitable solvents (e.g., ethyl acetate, methanol) and filtration effectively purify the hydrochloride salt.
Scalability: Industrial scale synthesis benefits from continuous flow technology, allowing better control of exothermic reactions and improved safety.
Alternative catalysts: Acid catalysts such as sulfuric acid and p-toluenesulfonic acid have been compared, with p-toluenesulfonic acid providing milder conditions and fewer side products in some cases.
The preparation of this compound is primarily achieved through acid-catalyzed esterification of the corresponding amino acid followed by hydrochloride salt formation. Alternative methods involving reductive amination and protection strategies provide routes to improve selectivity and yield. Industrial synthesis increasingly employs continuous flow technology for enhanced efficiency. The choice of method depends on the scale, desired purity, and available resources, with each approach supported by detailed reaction conditions and purification protocols validated in the literature.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation, often in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding alcohol.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block in Organic Synthesis : Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications that can yield new compounds with potential applications in pharmaceuticals and materials science.
2. Biochemistry
- Enzyme Mechanisms : The compound is employed in studying enzyme mechanisms and protein-ligand interactions. Its ability to interact with enzymes makes it a useful tool for elucidating biochemical pathways and understanding enzyme functionality .
3. Medicine
- Therapeutic Properties : Recent research has investigated the compound's potential therapeutic properties, particularly in cancer treatment. Its structural features may contribute to antiproliferative activity against various cancer cell lines, making it a candidate for further pharmaceutical development .
4. Industry
- Production of Specialty Chemicals : In industrial applications, this compound is utilized as an intermediate in the manufacture of agrochemicals and other specialty chemicals, showcasing its versatility beyond academic research.
Biochemical Properties
This compound exhibits several notable biochemical properties:
- Cellular Effects : The compound influences cellular processes by modulating signaling pathways and gene expression, which can lead to changes in cell growth and differentiation.
- Molecular Mechanism : Its mechanism of action involves binding interactions with biomolecules such as enzymes and nucleic acids, leading to alterations in their structure and function. This binding capability is crucial for its role in biochemical reactions .
Research Findings and Case Studies
Recent studies have provided insights into the therapeutic potential and biological activity of this compound:
Antiproliferative Activity
Research indicates that derivatives of this compound exhibit significant antiproliferative effects against cancer cell lines, such as HeLa cells. For instance, some derivatives showed IC50 values comparable to established chemotherapeutic agents like doxorubicin, suggesting potential as anticancer agents .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. This inhibition can lead to reduced tumor growth and may be leveraged in developing targeted cancer therapies .
Mechanism of Action
The mechanism of action of ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Features
Key structural variations among analogs include substituent type, position, and electronic effects:
Table 1: Comparative Analysis of Structural Analogs
Pharmacological and Physicochemical Implications
- Electronic Effects : Electron-withdrawing groups (e.g., SO₂CH₃ in ) increase acidity and stability, while electron-donating groups (e.g., methyl in the target) may enhance susceptibility to oxidation.
- Lipophilicity : Fluorinated analogs (e.g., CF₃ in ) exhibit higher lipophilicity, favoring blood-brain barrier penetration. The target’s phenyl group may similarly enhance membrane permeability.
- Solubility : Polar substituents like hydroxyl () or dihydroxyphenyl () improve aqueous solubility, whereas the target’s hydrophobic groups may necessitate formulation adjustments.
Biological Activity
Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride, a chiral amino acid derivative, has garnered attention in various fields of biological research due to its potential therapeutic applications and unique biochemical properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula . It features a phenyl group attached to a chiral carbon, making it a valuable compound in asymmetric synthesis and medicinal chemistry. Its structure can be represented as follows:
The biological activity of this compound is primarily linked to its interactions with various enzymes and receptors. Notably, it has been studied for its role in:
- Protein Synthesis : It acts as a building block for the synthesis of peptides and proteins, influencing metabolic pathways.
- Enzyme Interactions : The compound may modulate enzyme activity, impacting metabolic processes and signal transduction pathways .
Pharmacological Applications
Research indicates that this compound exhibits several pharmacological activities:
- Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties by inhibiting cell proliferation in cancerous cell lines. For example, compounds derived from similar structures have shown selective toxicity towards cancer cells while sparing normal cells, indicating potential for cancer therapy .
- Antiviral Properties : Some derivatives have been evaluated for antiviral activity against viruses such as SARS-CoV-2. The mechanism involves inhibiting viral entry into host cells, which is crucial for developing antiviral therapies .
- Neuroprotective Effects : There is emerging evidence suggesting that it may have neuroprotective effects, potentially beneficial in neurodegenerative diseases by modulating neurotransmitter systems.
Study 1: Anticancer Activity
A study investigated the antiproliferative effects of this compound on various cancer cell lines. The results indicated an IC50 value (the concentration required to inhibit cell growth by 50%) ranging from 0.12 mg/mL to 0.81 mg/mL across different cell types, demonstrating significant selective toxicity towards cancerous cells compared to non-cancerous cells .
| Cell Line | IC50 (mg/mL) | Remarks |
|---|---|---|
| HCT116 | 0.12 | High selectivity for cancer |
| HEK293 | 0.81 | Lower toxicity observed |
Study 2: Antiviral Activity
In another study focusing on antiviral properties, this compound was tested against SARS-CoV-2 pseudovirus entry into HEK293T–ACE2 cells. The findings revealed that the compound significantly reduced viral entry at concentrations correlating with its IC50 values, showcasing its potential as an antiviral agent .
Q & A
Q. What are the optimal reaction conditions for synthesizing Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride?
The synthesis involves esterification and hydrochloride salt formation. A representative method (adapted from similar compounds in and ) includes:
- Reacting 3-aminoisobutyric acid derivatives with ethanol and acetyl chloride under argon at 0°C, followed by heating (e.g., 85°C for 24 hours).
- Purification via vacuum evaporation and recrystallization.
Critical parameters include temperature control to avoid side reactions (e.g., ester hydrolysis) and stoichiometric excess of acetyl chloride (3.2 equiv) to drive esterification . For stereochemical control, chiral resolution or enantioselective synthesis may require additional steps, such as chiral HPLC or asymmetric catalysis.
Q. How can researchers characterize the purity and structural integrity of this compound?
Use a combination of analytical techniques:
- HPLC (≥95% purity threshold, as per pharmaceutical impurity standards in ).
- NMR (¹H and ¹³C) to confirm proton environments and carbon backbone (e.g., δ 1.49 ppm for C(CH₃)₂ in ).
- Mass spectrometry (exact mass: 245.0819 g/mol, per ) to verify molecular weight.
- X-ray crystallography (SHELX programs, ) for absolute configuration determination if single crystals are obtainable.
Q. What safety protocols are essential for handling this hydrochloride salt?
- Storage : +5°C in airtight, desiccated containers to prevent hygroscopic degradation ().
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact ().
- Emergency measures : Immediate rinsing with water for exposure, and use of fume hoods during synthesis ().
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
Discrepancies in NMR or MS data may arise from impurities, tautomerism, or solvent effects. Strategies include:
- Variable temperature NMR to assess dynamic processes (e.g., rotamers).
- Spiking experiments with authentic standards (e.g., impurity profiles in ).
- DFT calculations to predict theoretical spectra and compare with experimental results.
For example, reports ¹³C NMR peaks at 172.5 ppm (C=O), which should align with computational models. Contradictions in melting points (e.g., 155.7–155.9°C vs. literature) may indicate polymorphic forms requiring PXRD analysis.
Q. What methodologies are recommended for studying its stability under physiological conditions?
- pH-dependent stability assays : Incubate the compound in buffers (pH 1–10) and monitor degradation via LC-MS ().
- Thermogravimetric analysis (TGA) to assess thermal decomposition (e.g., storage stability at room temperature vs. 5°C, per ).
- Forced degradation studies (light, oxidation) to identify major degradation pathways. For instance, ester hydrolysis under acidic conditions may yield 3-amino-2-methyl-2-phenylpropanoic acid.
Q. How can researchers investigate its potential pharmacological activity?
- In silico docking : Use the IUPAC name (ethyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate hydrochloride, ) to model interactions with target proteins (e.g., neurotransmitter receptors).
- In vitro assays : Test binding affinity to amine transporters or enzymes (e.g., decarboxylases) using radiolabeled ligands ().
- Metabolic profiling : Incubate with liver microsomes to identify metabolites (e.g., de-esterification products).
Q. What advanced techniques are used to analyze stereochemical impurities?
- Chiral HPLC with polysaccharide columns to separate enantiomers (e.g., (2R,3S) vs. (2S,3R) configurations).
- Vibrational circular dichroism (VCD) for absolute configuration determination without crystallization.
- Crystallographic refinement (SHELXL, ) to resolve racemic mixtures or diastereomeric salts.
Q. How can researchers address discrepancies in pharmacological data across studies?
- Dose-response curve normalization to account for batch-to-batch variability in purity ().
- Receptor binding kinetics : Compare association/dissociation rates (e.g., SPR or patch-clamp electrophysiology).
- Meta-analysis of structural analogs (e.g., methylphenidate derivatives in ) to identify conserved pharmacophores.
Methodological Considerations
Q. Designing experiments for impurity profiling
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
